Product packaging for Diethyl 4-Bromo-2-fluorobenzylphosphonate(Cat. No.:)

Diethyl 4-Bromo-2-fluorobenzylphosphonate

Cat. No.: B13703088
M. Wt: 325.11 g/mol
InChI Key: WGQJXOURLXLCNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Benzylphosphonates in Synthetic Chemistry

Benzylphosphonates are a class of phosphonic acid esters that serve as crucial intermediates in a wide array of synthetically important reactions. frontiersin.orgnih.gov Although organophosphorus compounds with a carbon-phosphorus (C-P) bond are not abundant in nature, their synthesis remains a significant focus in organic chemistry. nih.gov

The primary application for benzylphosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction, a chemical process used to produce alkenes, predominantly with an E-configuration (trans-isomers). innospk.comwikipedia.org This reaction, first published by Leopold Horner in 1958 as a modification of the Wittig reaction, involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or a ketone. wikipedia.orgslideshare.net Compared to the ylides used in the Wittig reaction, phosphonate-stabilized carbanions are noted for being more nucleophilic but less basic. wikipedia.org A significant advantage of the HWE reaction is that its dialkylphosphate salt byproduct is water-soluble and can be easily removed from the reaction mixture through aqueous extraction. wikipedia.orgalfa-chemistry.com

The conventional methods for synthesizing benzylphosphonates are the Michaelis-Arbuzov and Michaelis-Becker reactions. frontiersin.orgnih.gov The Michaelis-Arbuzov reaction typically involves the reaction of a trialkyl phosphite (B83602) with an organic halide. nih.govalfa-chemistry.com For instance, (4-bromobenzyl) diethyl phosphonate can be synthesized by reacting 4-bromobenzyl bromide with triethyl phosphite. google.com However, these traditional methods often require high temperatures and can result in mixtures of products if the newly formed alkyl halide is reactive. nih.gov In response to these drawbacks, modern research has focused on developing more efficient and environmentally benign protocols, such as using a Polyethylene (B3416737) glycol (PEG)/Potassium Iodide (KI) catalytic system, which allows the reaction to proceed smoothly at room temperature. frontiersin.orgnih.gov

Beyond olefination, phosphonates are recognized for their ability to act as effective chelating agents for various metals, a property that increases with the number of phosphonic acid groups in the molecule. nih.govwikipedia.org

Table 2: Example Synthesis of a Substituted Benzylphosphonate

Product Reactants Conditions Yield Source
(4-bromobenzyl) diethyl phosphonate 4-bromobenzyl bromide, triethyl phosphite Heated to 160°C for 4 hours 98.5% google.com
Diethyl 4-bromobenzylphosphonate 4-bromobenzyl alcohol, triethyl phosphite Heated to 120°C for 24 hours under solvent-free conditions 90% chemicalbook.com

Significance of Halogenated Phosphonates in Advanced Organic Transformations

Halogenated organic compounds, which contain one or more halogen atoms such as fluorine, chlorine, or bromine, are used extensively in numerous industrial and consumer products. nih.gov In the context of phosphonates, the incorporation of halogens onto the molecular scaffold can profoundly influence the compound's reactivity and utility in advanced organic transformations.

The presence of electron-withdrawing groups, such as bromine and fluorine on the benzyl (B1604629) ring of Diethyl 4-Bromo-2-fluorobenzylphosphonate, enhances the reactivity of the phosphonate group. This increased reactivity is particularly beneficial in the Horner-Wadsworth-Emmons reaction. Kinetic studies have demonstrated that electron-withdrawing substituents on the aromatic ring of either the benzaldehyde (B42025) or the benzylphosphonate reactant can significantly accelerate the reaction rate. arkat-usa.org

Furthermore, the electronic nature of the phosphonate reagent can dictate the stereochemical outcome of the HWE reaction. While the standard HWE reaction typically yields (E)-alkenes, modifications such as the Still-Gennari olefination employ phosphonates bearing strongly electron-withdrawing groups (e.g., trifluoroethyl) to favor the formation of (Z)-alkenes. nrochemistry.comyoutube.com The use of these electron-withdrawing phosphonates is thought to accelerate the elimination of the key oxaphosphetane intermediate, which in turn boosts the production of the (Z)-olefin product. nrochemistry.com This tunability makes halogenated phosphonates powerful tools for chemists to selectively synthesize specific alkene isomers, which is critical in the construction of complex molecules like natural products. youtube.com

Historical Overview of Research on this compound and Related Structural Motifs

The development of reagents like this compound is built upon a long history of research in organophosphorus chemistry. A foundational milestone was the development of the Horner-Wadsworth-Emmons reaction in 1958, which established the synthetic utility of phosphonate-stabilized carbanions. wikipedia.org This discovery opened the door for the widespread use of phosphonates in organic synthesis.

The synthesis of the core benzylphosphonate structure has traditionally relied on established methods like the Michaelis-Arbuzov reaction. nih.gov Research on related motifs, such as α-hydroxyphosphonates, has been described as an "evergreen topic" due to the rich chemistry and synthetic possibilities they offer. nih.gov The first synthesis of bisphosphonates, a related class of organophosphorus compounds, dates back to 1897. wikipedia.org

While a detailed historical timeline for this compound itself is not extensively documented in readily available literature, its conceptual origins lie in the convergence of these established chemical principles. The synthesis of structurally similar compounds, such as diethyl 4-bromobenzylphosphonate, is well-described and often achieved through the reaction of 4-bromobenzyl bromide or alcohol with triethyl phosphite. google.comchemicalbook.com

In recent decades, research in this area has evolved towards creating milder and more efficient synthetic methods. This includes the development of palladium(0)-catalyzed cross-coupling reactions to form the P-C bond under less harsh conditions. These modern advancements reflect a broader trend in organic chemistry towards sustainability and precision, building upon the foundational reactions discovered in the mid-20th century.

Table 3: Key Historical Developments in Phosphonate Chemistry

Year Development Significance
1897 First synthesis of bisphosphonates reported by Von Baeyer and Hofmann. wikipedia.org Established an important class of organophosphorus compounds.
1958 Leopold Horner publishes a modified Wittig reaction using phosphonate-stabilized carbanions. wikipedia.org Laid the groundwork for the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern alkene synthesis.
Recent Development of palladium-catalyzed cross-coupling reactions for P-C bond formation. Provided milder and more versatile methods for synthesizing phosphonates.
Recent Introduction of sustainable and green chemistry protocols for benzylphosphonate synthesis. frontiersin.orgnih.gov Addressed the environmental impact of traditional high-temperature methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrFO3P B13703088 Diethyl 4-Bromo-2-fluorobenzylphosphonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrFO3P

Molecular Weight

325.11 g/mol

IUPAC Name

4-bromo-1-(diethoxyphosphorylmethyl)-2-fluorobenzene

InChI

InChI=1S/C11H15BrFO3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3

InChI Key

WGQJXOURLXLCNO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(C=C(C=C1)Br)F)OCC

Origin of Product

United States

Synthetic Methodologies for Diethyl 4 Bromo 2 Fluorobenzylphosphonate

Established Synthetic Routes to the Compound

The traditional synthesis of Diethyl 4-bromo-2-fluorobenzylphosphonate typically involves a two-stage process: the strategic halogenation of an aromatic precursor followed by the introduction of the phosphonate (B1237965) moiety.

Arbusov Reaction Variants for Phosphonate Formation

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and is the most common method for preparing this compound. nih.gov The classic approach involves the reaction of a trialkyl phosphite (B83602), typically triethyl phosphite, with an alkyl halide. In this case, the precursor is 4-bromo-2-fluorobenzyl bromide.

The reaction mechanism is initiated by the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic benzylic carbon of 4-bromo-2-fluorobenzyl bromide. This forms a quasi-phosphonium salt intermediate. In the subsequent step, a dealkylation of the intermediate occurs, where the bromide ion attacks one of the ethyl groups of the phosphonium (B103445) salt, leading to the formation of the final product, this compound, and bromoethane (B45996) as a byproduct. nih.gov

Several variations of the Arbusov reaction have been developed to improve reaction conditions and yields. While the classical method often requires high temperatures (typically 120-160 °C) and can lead to side reactions, modern adaptations offer milder alternatives. nih.gov For instance, Lewis acid catalysis, such as with zinc bromide (ZnBr₂), can facilitate the reaction at lower temperatures, although it may proceed through an S_N1 mechanism, which could be a consideration for chiral substrates. nih.gov

The choice of reactants is crucial; the reactivity of the alkyl halide is in the order of R-I > R-Br > R-Cl. nih.gov While α-chloro- or α-bromo-benzylphosphonates can sometimes be inefficient in the Michaelis-Arbuzov reaction, α-methanesulfonyloxy-benzylphosphonates have been shown to undergo an efficient Arbuzov fission with triethyl phosphite at 135 °C, yielding arylmethylenebisphosphonates in good yields. nih.gov

Bromination and Fluorination Strategies for Aromatic Functionalization

The synthesis of the key precursor, 4-bromo-2-fluorobenzyl bromide, requires the regioselective introduction of bromine and fluorine atoms onto an aromatic ring, followed by benzylic bromination. A common starting material for this process is 2-fluorotoluene.

The first step is the electrophilic aromatic bromination of 2-fluorotoluene. The fluorine and methyl groups are ortho, para-directing. To achieve the desired 4-bromo substitution, reagents that favor para-bromination are employed. N-bromosuccinimide (NBS) is a widely used reagent for regioselective bromination of activated aromatic compounds. organic-chemistry.org The use of NBS in conjunction with a catalyst or under specific solvent conditions can enhance para-selectivity.

Once 4-bromo-2-fluorotoluene (B1265965) is obtained, the next step is the free-radical bromination of the benzylic methyl group to yield 4-bromo-2-fluorobenzyl bromide. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and a non-polar solvent like carbon tetrachloride, often under reflux conditions. chemicalbook.com A patent describes the synthesis of 2-fluoro-4-bromobenzyl bromide from 2-fluoro-4-bromotoluene and bromine under UV illumination at elevated temperatures. google.com

Novel Approaches and Enhanced Synthetic Efficiency

Recent advancements in synthetic chemistry have led to the development of more efficient and selective methods for the synthesis of this compound.

Chemo- and Regioselective Synthesis Strategies

The primary challenge in the synthesis of polysubstituted aromatic compounds like this compound lies in controlling the regioselectivity of the halogenation steps. The directing effects of the substituents on the aromatic ring must be carefully considered. In the bromination of 2-fluorotoluene, the fluorine atom directs incoming electrophiles to the ortho and para positions, while the methyl group also directs to its ortho and para positions. The desired 4-bromo isomer is the para-substituted product relative to the fluorine atom. The use of specific brominating agents and catalysts, such as N-bromosuccinimide with solid acid catalysts, can enhance the regioselectivity of this transformation. researchgate.net

For the phosphonylation step, the Arbusov reaction is inherently chemoselective for the benzylic bromide in the presence of the aryl bromide, as the former is significantly more reactive towards nucleophilic substitution.

Development of Greener Synthetic Pathways

Efforts to develop more environmentally friendly synthetic routes have focused on reducing the use of hazardous solvents, minimizing energy consumption, and employing catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of the Arbusov reaction, microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating. researchgate.net Solvent-free microwave-assisted methods for the synthesis of related α-hydroxy-benzylphosphonates have been reported, offering a greener alternative to traditional solvent-based approaches. researchgate.netbohrium.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance the synthesis of phosphonates. Ultrasound irradiation can promote faster reactions and higher yields under milder conditions. mdpi.com The use of ultrasound in the synthesis of diethyl phosphonate derivatives has been shown to be an effective green protocol. mdpi.com

Catalytic and Alternative Solvent Systems: The use of catalysts can render the Arbusov reaction more efficient. For instance, a catalytic system of KI/K₂CO₃ in polyethylene (B3416737) glycol (PEG)-400 has been developed for the synthesis of benzyl (B1604629) phosphonates at room temperature. frontiersin.org PEG serves as a benign and recyclable solvent, enhancing the reactivity of the inorganic base. frontiersin.org Phase-transfer catalysis (PTC) is another green technique that can facilitate reactions between reactants in immiscible phases, often under milder conditions and with reduced waste. phasetransfercatalysis.com

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors to consider include temperature, solvent, catalyst, and reaction time.

For the Arbusov reaction, the temperature is a critical parameter. While traditional methods require high temperatures, catalytic approaches can lower this requirement. The choice of solvent can also influence the reaction rate and outcome. As mentioned, PEG-400 has been shown to be an effective medium for the synthesis of benzyl phosphonates. frontiersin.org

The table below summarizes a comparison of different synthetic conditions for the Arbusov reaction of benzyl halides with phosphites, providing insights into how different approaches can be optimized.

MethodReactantsCatalyst/SolventTemperatureTimeYield
Conventional ArbusovBenzyl Halide + Triethyl PhosphiteNeat (Solvent-free)120-160 °CSeveral hoursVariable
Catalytic (KI/K₂CO₃)Benzyl Halide + Diethyl PhosphitePEG-400Room Temperature6 hoursGood to Excellent
Microwave-Assistedα-mesyloxy-benzylphosphonate + Triethyl Phosphite-135 °C2.5 hours96% conversion

For the bromination of 2-fluorotoluene, the choice of brominating agent and reaction conditions significantly impacts the regioselectivity and yield. The table below illustrates the effect of different brominating agents on aromatic bromination.

Brominating AgentConditionsSelectivityNotes
Br₂ with FeBr₃ConventionalMixture of isomersClassic electrophilic bromination
N-Bromosuccinimide (NBS)With solid acid catalyst (e.g., H₃PO₄/Zr(OH)₄)High para-selectivityNo side-chain bromination observed
NBSUV irradiationRegioselective nuclear brominationReaction proceeds at ambient temperature

Reactivity Profiles and Transformative Potential of Diethyl 4 Bromo 2 Fluorobenzylphosphonate

Horner-Wadsworth-Emmons (HWE) Reactivity

The diethylphosphonate group is primarily exploited for the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of alkene synthesis. colab.ws This reaction involves the deprotonation of the phosphonate (B1237965) at the benzylic carbon using a strong base to form a nucleophilic phosphonate carbanion. tcichemicals.com This stabilized anion then reacts with an aldehyde or ketone, proceeding through a transient oxaphosphetane intermediate which subsequently collapses to form an alkene and a water-soluble phosphate (B84403) byproduct. organic-chemistry.orgnih.gov The reaction is renowned for its reliability and stereoselectivity in constructing carbon-carbon double bonds. colab.ws

The general transformation is depicted below: Step 1: Deprotonation to form the stabilized carbanion.

Step 2: Nucleophilic attack on a carbonyl compound.

Step 3: Formation and elimination of the oxaphosphetane intermediate to yield an alkene.

A defining feature of the Horner-Wadsworth-Emmons reaction is its strong preference for the formation of the thermodynamically more stable (E)-alkene. tcichemicals.comnih.gov This stereoselectivity arises from the steric interactions in the transition state leading to the oxaphosphetane intermediate. nih.gov The intermediates are often able to equilibrate, favoring a conformation where the bulky substituents—in this case, the 4-bromo-2-fluorophenyl group from the phosphonate and the substituent from the carbonyl compound—are positioned anti to each other. colab.ws This anti-arrangement leads directly to the (E)-alkene upon elimination. nih.gov

Several factors can be adjusted to maximize (E)-selectivity, including the use of non-chelating cations (like Na⁺ or K⁺ over Li⁺), higher reaction temperatures to ensure thermodynamic control, and increasing the steric bulk of the aldehyde substrate. tcichemicals.com Given the inherent steric bulk of the 4-bromo-2-fluorobenzyl group, reactions involving this phosphonate are expected to yield high (E)-selectivity.

Table 1: Representative HWE Olefination Reactions and Expected Stereochemical Outcomes

Carbonyl SubstrateBase/Solvent SystemExpected Major ProductPredominant Isomer
Benzaldehyde (B42025)NaH / THF(E)-1-(4-Bromo-2-fluorostyryl)benzeneE
4-NitrobenzaldehydeKOtBu / DMF(E)-1-(4-Bromo-2-fluorostyryl)-4-nitrobenzeneE
CyclohexanecarbaldehydeNaH / DME(E)-1-(Cyclohexylmethylene)-4-bromo-2-fluorobenzeneE
Acetone (B3395972)KOtBu / THF2-(4-Bromo-2-fluorophenyl)-1-propeneN/A

The HWE reaction is highly versatile and compatible with a wide array of carbonyl substrates. The phosphonate carbanion derived from Diethyl 4-bromo-2-fluorobenzylphosphonate readily reacts with both aromatic and aliphatic aldehydes, generally providing good to excellent yields of the corresponding stilbenoid and styrenyl products. libretexts.org Ketones are also suitable substrates, although they may react more slowly than aldehydes due to increased steric hindrance and lower electrophilicity. organic-chemistry.org

The reaction tolerates a broad range of functional groups on the carbonyl partner, as the basic conditions (e.g., NaH, KOtBu) are typically compatible with esters, ethers, and amides. The fluorine and bromine substituents on the phosphonate's aromatic ring are stable under these conditions, preserving them for subsequent transformations. A limitation arises with substrates bearing highly acidic protons or base-sensitive functional groups that could be compromised by the strong base required for carbanion formation.

Table 2: Scope of Carbonyl Substrates in HWE Reactions

Substrate ClassExampleReactivity ProfileNotes
Aromatic Aldehydes4-MethoxybenzaldehydeHigh reactivity, excellent yields, high E-selectivity.Electron-donating or -withdrawing groups are well-tolerated.
Aliphatic AldehydesButyraldehydeHigh reactivity, good yields.E-selectivity is generally high.
KetonesAcetophenoneModerate reactivity, may require stronger conditions or longer reaction times.Reaction is possible due to the high nucleophilicity of the phosphonate carbanion. organic-chemistry.org
α,β-Unsaturated AldehydesCinnamaldehydeHigh reactivity, yields conjugated dienes.The integrity of the existing double bond is maintained.

Cross-Coupling Reactions at the Aromatic Bromine Moiety

The 4-bromo substituent on the phenyl ring of this compound serves as a versatile anchor for palladium-catalyzed cross-coupling reactions. This functionality allows for the construction of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular diversity accessible from this single precursor. The phosphonate group is generally inert to the conditions employed in these transformations, allowing for a modular approach to complex molecule synthesis.

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron reagent, such as a boronic acid or boronate ester. nih.gov this compound is an excellent substrate for this reaction, where the C-Br bond undergoes oxidative addition to a Pd(0) catalyst. The subsequent steps of transmetalation with the boronic acid and reductive elimination furnish the coupled product. wikipedia.org The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄, K₂CO₃), and a suitable solvent system like dioxane or DMF/water. nih.gov This method allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position of the phenyl ring.

Table 3: Examples of Suzuki-Miyaura Coupling Reactions

Boronic Acid PartnerCatalyst/Base SystemExpected Product
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Diethyl (4'-fluoro-[1,1'-biphenyl]-4-yl)methylphosphonate
4-Methoxyphenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃Diethyl (4'-fluoro-4-methoxy-[1,1'-biphenyl]-4-yl)methylphosphonate
Thiophene-2-boronic acidPd(PPh₃)₄ / K₃PO₄Diethyl (2-fluoro-4-(thiophen-2-yl)benzyl)phosphonate
Vinylboronic acid pinacol (B44631) esterPd(OAc)₂ / SPhos / K₃PO₄Diethyl (2-fluoro-4-vinylbenzyl)phosphonate

The aryl bromide moiety can also be functionalized using other palladium-catalyzed C-C bond-forming reactions. The Sonogashira coupling enables the introduction of an alkyne group through the reaction of the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and often requires a copper(I) co-catalyst, although copper-free conditions have also been developed.

Alternatively, the Mizoroki-Heck reaction allows for the coupling of the aryl bromide with an alkene to form a substituted alkene. This process involves the insertion of the alkene into the aryl-palladium bond followed by β-hydride elimination. These reactions provide access to arylated alkynes and stilbenoid structures, respectively, further diversifying the potential products.

Table 4: Sonogashira and Heck Coupling Applications

Reaction TypeCoupling PartnerCatalyst SystemExpected Product
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NDiethyl (2-fluoro-4-(phenylethynyl)benzyl)phosphonate
Sonogashira1-HexynePd(OAc)₂ / PPh₃ / CuIDiethyl (4-(hex-1-yn-1-yl)-2-fluorobenzyl)phosphonate
HeckStyrenePd(OAc)₂ / P(o-tol)₃ / Et₃N(E)-Diethyl (2-fluoro-4-styrylbenzyl)phosphonate
HeckButyl acrylatePd(OAc)₂ / K₂CO₃Butyl (E)-3-(4-((diethoxyphosphoryl)methyl)-3-fluorophenyl)acrylate

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines via the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. organic-chemistry.org This reaction is highly effective for aryl bromides, making this compound a suitable substrate. The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.

The reaction requires a palladium source, a specialized phosphine (B1218219) ligand (often a bulky, electron-rich biaryl phosphine such as XPhos or SPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). tcichemicals.comwikipedia.org This strategy allows for the synthesis of a wide range of N-aryl compounds, including anilines, diarylamines, and N-aryl heterocycles, from the common phosphonate precursor.

Table 5: Scope of Buchwald-Hartwig Amination Reactions

Amine PartnerCatalyst/Ligand/Base SystemExpected Product
AnilinePd₂(dba)₃ / XPhos / NaOtBuDiethyl (2-fluoro-4-(phenylamino)benzyl)phosphonate
MorpholinePd(OAc)₂ / BINAP / Cs₂CO₃Diethyl (2-fluoro-4-morpholinobenzyl)phosphonate
BenzylaminePd₂(dba)₃ / SPhos / K₃PO₄Diethyl (4-(benzylamino)-2-fluorobenzyl)phosphonate
PyrrolidinePd(OAc)₂ / XPhos / LHMDSDiethyl (2-fluoro-4-(pyrrolidin-1-yl)benzyl)phosphonate

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. libretexts.org In this compound, the aromatic ring is rendered electrophilic by the combined electron-withdrawing effects of the bromine atom, the fluorine atom, and, crucially, the diethyl phosphonate group. This activation makes the ring susceptible to attack by nucleophiles, leading to the displacement of one of the halogen substituents.

The SNAr reaction of this compound can be achieved with a diverse array of nucleophiles, including those based on oxygen, nitrogen, and sulfur. The success of these reactions hinges on the nucleophilicity of the attacking species and the reaction conditions employed.

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides can displace the fluorine atom to form the corresponding aryl ethers. The reactions are typically conducted in polar aprotic solvents like DMF or DMSO to enhance the nucleophilicity of the anionic reagent.

Nitrogen Nucleophiles: Primary and secondary amines, as well as heterocyclic amines like azoles, are effective nucleophiles for SNAr reactions. These reactions provide a direct route to substituted anilines and N-aryl heterocycles, which are valuable scaffolds in medicinal chemistry. nih.gov

Sulfur Nucleophiles: Thiolates (e.g., sodium thiophenoxide) readily react to form thioethers. Sulfur nucleophiles are generally very potent in SNAr reactions due to their high polarizability and nucleophilicity.

The reactivity of these nucleophiles is often enhanced by the use of a base to generate the more reactive anionic form (e.g., deprotonation of a phenol (B47542) or thiol). The choice of solvent is also critical, with polar aprotic solvents being preferred to solvate the cation without strongly solvating the nucleophile.

Nucleophile TypeExample ReagentExpected Product TypeTypical Conditions
Oxygen Sodium Methoxide (NaOMe)Aryl EtherDMF or DMSO, rt to 100 °C
Nitrogen BenzylamineN-Benzylaniline derivativeK₂CO₃, DMF, 80-120 °C
Sulfur Sodium Thiophenoxide (NaSPh)ThioetherTHF or DMF, rt

A key aspect of the SNAr reaction on the 4-bromo-2-fluorobenzyl scaffold is regioselectivity. The fluorine atom is preferentially displaced over the bromine atom. This selectivity is a well-established principle in SNAr chemistry and is attributed to two main factors. stackexchange.com First, the high electronegativity of fluorine makes the carbon atom to which it is attached (C-2) more electrophilic and thus more susceptible to nucleophilic attack. Second, the rate-determining step in most SNAr reactions is the initial addition of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The strong inductive electron-withdrawing effect of the fluorine atom provides greater stabilization to this intermediate compared to bromine. stackexchange.com

The reaction mechanism proceeds via a two-step addition-elimination pathway:

Addition: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). The negative charge is delocalized onto the ortho and para positions, including the carbon bearing the phosphonate group, which helps to stabilize the intermediate. libretexts.org

Elimination: The aromaticity is restored by the expulsion of the fluoride (B91410) ion, which is a competent leaving group in this context, yielding the final substitution product.

While the stepwise mechanism is common, some SNAr reactions, particularly with unactivated aryl fluorides, can proceed through a concerted mechanism where bond formation and bond breaking occur simultaneously. nih.govnih.gov However, given the activation provided by the bromo and phosphonate substituents in this compound, the stepwise Meisenheimer pathway is the more probable route. researchgate.net

Functional Group Transformations at the Phosphonate Ester and Benzyl (B1604629) Methylene (B1212753) Positions

Beyond the reactivity of the aromatic ring, the phosphonate ester and benzyl methylene groups offer further opportunities for chemical modification.

The diethyl phosphonate ester moiety can be readily transformed into other functional groups.

Hydrolysis: The ester groups can be cleaved under either acidic or basic conditions to yield the corresponding phosphonic acid. Acid-catalyzed hydrolysis, typically using strong acids like HCl or HBr, proceeds in a stepwise manner, with the cleavage of the second ester group being the rate-determining step. nih.govnih.gov The presence of electron-withdrawing groups on the aryl ring, such as bromo and fluoro substituents, has been shown to increase the rate of hydrolysis. nih.govresearchgate.net

Transesterification: This reaction involves the exchange of the ethoxy groups of the phosphonate with another alcohol. The process can be catalyzed by acids or bases, or mediated by metal catalysts like tin compounds. masterorganicchemistry.comresearchgate.net For example, reacting the diethyl phosphonate with a higher boiling alcohol in the presence of a catalyst can drive the equilibrium towards the new phosphonate ester by removing the ethanol (B145695) by-product. Ionic liquids have also been shown to catalyze the alcoholysis of dialkyl phosphonates. mtak.hu

TransformationReagents/CatalystProduct
Full Hydrolysis Concentrated HCl, heat(4-Bromo-2-fluorobenzyl)phosphonic acid
Transesterification n-Butanol, Acid or Base CatalystDibutyl 4-bromo-2-fluorobenzylphosphonate

The methylene (–CH₂–) group situated between the aromatic ring and the phosphorus atom is benzylic and α to the electron-withdrawing phosphonate group. This dual activation renders the methylene protons acidic, allowing for deprotonation by a strong base to form a stabilized carbanion.

Commonly used strong bases for this transformation include sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium bis(trimethylsilyl)amide (NaHMDS). The resulting phosphonate-stabilized carbanion is a potent nucleophile and a key intermediate in reactions such as the Horner-Wadsworth-Emmons (HWE) olefination. researchgate.net Kinetic studies have shown that electron-withdrawing groups on the aromatic ring increase the rate of reactions involving these carbanions, highlighting their enhanced nucleophilicity. arkat-usa.org This carbanion can react with various electrophiles:

Aldehydes and Ketones: In HWE reactions to form alkenes.

Alkyl Halides: To achieve α-alkylation of the benzylphosphonate.

Activated Aromatic Rings: In SNAr reactions, where the carbanion itself acts as the nucleophile. researchgate.net

The generation of this carbanion significantly expands the synthetic utility of this compound, enabling the construction of more complex molecular architectures.

Catalytic Influence on Reaction Pathways Involving this compound

Catalysis plays a pivotal role in modulating the reactivity and enabling transformations that might otherwise be inefficient.

Palladium Catalysis: The bromo substituent on the aromatic ring makes the compound a suitable substrate for palladium-catalyzed cross-coupling reactions. Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination could potentially be employed to functionalize the C-4 position. The challenge lies in achieving selectivity for oxidative addition at the C–Br bond without affecting the C–F bond. Typically, C–Br bonds are significantly more reactive than C–F bonds in palladium catalysis, which should allow for selective functionalization. nsf.govberkeley.edu

Acid/Base Catalysis: As previously mentioned, both hydrolysis and transesterification of the phosphonate ester are commonly catalyzed by acids or bases. nih.govmtak.hu The choice of catalyst can influence the reaction rate and selectivity, for example, enabling partial hydrolysis to the monoester under controlled conditions.

Zinc-Mediated Reactions: Zinc iodide (ZnI₂) has been shown to mediate the direct conversion of benzylic alcohols to the corresponding phosphonates via reaction with triethyl phosphite (B83602). acs.org While this is a synthetic route to benzylphosphonates, related zinc-mediated chemistry could potentially be applied to transformations of the title compound.

Phase-Transfer Catalysis: For reactions involving an anionic nucleophile and an organic substrate, phase-transfer catalysts can be employed to facilitate the transport of the nucleophile into the organic phase, thereby accelerating the reaction rate under milder conditions. This could be particularly useful for SNAr reactions.

The strategic application of catalysts can thus provide access to a wider range of derivatives from this compound, often with improved efficiency, selectivity, and under milder reaction conditions.

Strategic Applications of Diethyl 4 Bromo 2 Fluorobenzylphosphonate in Complex Molecular Architectures

Role as a Versatile Building Block in Retrosynthetic Analysis

In the field of retrosynthetic analysis, where chemists deconstruct a complex target molecule into simpler, commercially available precursors, Diethyl 4-bromo-2-fluorobenzylphosphonate stands out as a key building block. Its strategic value lies in the predictable and efficient reactions associated with its functional groups.

Carbon-Carbon Double Bond Formation: The diethyl phosphonate (B1237965) moiety is a classic precursor for the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org In a retrosynthetic sense, any (E)-alkene (olefin) bond within a target molecule can be disconnected, leading back to an aldehyde or ketone and a phosphonate-stabilized carbanion. This makes the phosphonate an essential synthon for stilbenes and other vinyl-substituted aromatic compounds.

Aryl Scaffolding: The 4-bromo-2-fluorophenyl group provides a robust scaffold that can be incorporated into the target structure. The fluorine atom at the ortho position influences the electronic properties of the ring and can enhance the biological activity of the final product, for instance, by improving membrane permeability. vulcanchem.com

Cross-Coupling Handle: The bromine atom at the para position is a particularly powerful feature. It serves as a reliable "handle" for late-stage functionalization through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Sonogashira couplings. This allows chemists to retrosynthetically disconnect complex biaryl systems or other elaborated structures back to the simpler bromo-aromatic phosphonate.

By recognizing these functional group patterns, synthetic chemists can efficiently map out synthetic routes for complex targets, leveraging the reliability and selectivity of the reactions involving this phosphonate.

Precursor in the Synthesis of Functionalized Stilbenes and Olefins

One of the most prominent applications of this compound is in the synthesis of olefins via the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.net This reaction is highly valued for its ability to produce alkenes with a strong preference for the (E)- or trans-isomer. alfa-chemistry.com

The process begins with the deprotonation of the phosphonate at the benzylic carbon using a suitable base (e.g., sodium hydride, sodium methoxide) to generate a nucleophilic phosphonate carbanion. wikipedia.orgorganic-chemistry.org This carbanion then attacks an aldehyde or ketone, leading to a key intermediate that subsequently eliminates a water-soluble dialkyl phosphate (B84403) salt to yield the alkene. alfa-chemistry.com

The key advantages of using this phosphonate in HWE reactions include:

High (E)-Stereoselectivity: The reaction typically yields the trans-alkene as the major product, which is often the desired isomer in pharmaceutical and material science applications. wikipedia.orgalfa-chemistry.com

Mild Reaction Conditions: The HWE reaction can be performed under a variety of conditions, making it compatible with a wide range of functional groups. researchgate.net

Simplified Purification: The phosphate byproduct is water-soluble and easily removed by aqueous extraction, simplifying the isolation of the desired olefin product. alfa-chemistry.com

The reaction of this compound with various aldehydes provides a direct route to a diverse array of functionalized stilbenes and related olefinic compounds, which are themselves valuable intermediates.

Table 1: Horner-Wadsworth-Emmons Reaction Parameters

ParameterTypical Range/OptionsImpact on Reaction
BaseNaH, NaOMe, KOBu, LiCl/DBUAffects the rate of carbanion formation and can influence stereoselectivity.
SolventTHF, DME, TolueneSolvates the intermediates and affects reaction kinetics.
Temperature-78 °C to refluxHigher temperatures can increase reaction rate but may decrease stereoselectivity. wikipedia.org
Aldehyde/KetoneAromatic & Aliphatic AldehydesThe structure of the carbonyl compound determines the final olefin product. Steric bulk can enhance E-selectivity. wikipedia.org

Intermediate in the Formation of Advanced Organic Materials Precursors

The stilbene (B7821643) and olefinic structures synthesized from this compound are crucial precursors for advanced organic materials. The rigid, conjugated system of stilbenes imparts valuable photophysical properties, making them suitable for applications in optoelectronics.

Liquid Crystals: The rod-like shape of stilbene derivatives is a common motif in liquid crystal design. By reacting the phosphonate with long-chain alkyl or alkoxy-substituted benzaldehydes, precursors for liquid crystalline materials can be synthesized. A patent for synthesizing liquid crystal compounds describes a similar Wittig-Horner reaction between (4-bromobenzyl) diethyl phosphonate and a trans-4-alkylcyclohexyl formaldehyde (B43269) to produce the stilbene-like core. google.com

Conjugated Polymers: The bromo-functionalized stilbenes produced from the HWE reaction are ideal monomers for polymerization. Using metal-catalyzed reactions like Suzuki or Heck polycondensation, the bromo-stilbene units can be linked together to form conjugated polymers. These materials are investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their unique electronic and optical properties.

Fluorescent Dyes and Optical Brighteners: The inherent fluorescence of the stilbene core can be tuned by modifying the substituents on the aromatic rings. The 4-bromo-2-fluoro substitution pattern provides a starting point for creating novel dyes with specific absorption and emission characteristics.

Contributions to the Synthesis of Agrochemical and Pharmaceutical Intermediates

The unique combination of fluorine and bromine atoms makes this compound a highly relevant precursor in medicinal and agrochemical research. vulcanchem.com

Pharmaceutical Scaffolds: The 2-fluoro-4-bromophenyl motif is present in various biologically active molecules. Fluorine substitution is a well-established strategy in drug design to block metabolic degradation, increase binding affinity, and modulate lipophilicity. vulcanchem.com The phosphonate allows for the efficient construction of molecular skeletons that can be further elaborated into potential therapeutics. For example, related phosphonate scaffolds have been investigated for their potential as kinase inhibitors, which are a critical class of anti-cancer drugs. vulcanchem.com

Late-Stage Functionalization: In drug discovery, the ability to rapidly create a library of related compounds (analogues) is essential for optimizing biological activity. The bromine atom on the aromatic ring is perfectly suited for this purpose. After constructing a core structure using the HWE reaction, the bromine can be replaced with a wide variety of other groups using palladium-catalyzed cross-coupling reactions. This allows for the synthesis of numerous analogues from a single, common intermediate. vulcanchem.com

Agrochemical Intermediates: Similar to pharmaceuticals, modern agrochemicals often incorporate halogen atoms to enhance efficacy and metabolic stability. This phosphonate serves as a building block for complex structures used in the development of new herbicides, fungicides, and insecticides. For instance, analogous compounds are used as intermediates in the synthesis of triazole antifungals. vulcanchem.com

Table 2: Applications in Bioactive Compound Synthesis

Target Compound ClassRole of the PhosphonateKey Reactions EnabledStrategic Advantage
Kinase InhibitorsPrecursor to biaryl or styryl scaffoldsHorner-Wadsworth-Emmons, Suzuki CouplingRapid analogue synthesis via late-stage functionalization of the bromine atom. vulcanchem.com
Antifungal AgentsIntermediate for building core structuresHorner-Wadsworth-EmmonsFluorine atom enhances membrane permeability and metabolic stability. vulcanchem.com
General AgrochemicalsVersatile building block for halogenated aromaticsMichaelis-Arbuzov, Horner-Wadsworth-EmmonsProvides access to complex, halogenated structures known to have high biological activity.

Development of Novel Organophosphorus Ligands and Catalysts

Beyond its role as a reagent in the HWE reaction, the structure of this compound holds potential for the development of novel organophosphorus ligands. The phosphorus atom itself can act as a Lewis base, coordinating to transition metals that are central to many catalytic processes.

The synthesis of such ligands would involve chemical modification of the parent phosphonate. For example, the bromo-substituent could be transformed into another coordinating group, such as a phosphine (B1218219), an amine, or a cyano group. This would create a bidentate ligand capable of chelating to a metal center, potentially enhancing the stability and modifying the reactivity of the resulting metal complex.

While direct applications of this compound as a ligand precursor are still an emerging area, the principles of organophosphorus chemistry suggest its viability. The development of chiral versions of such ligands could also open avenues in asymmetric catalysis, where the precise steric and electronic environment around a metal catalyst is crucial for controlling the stereochemical outcome of a reaction.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Diethyl 4 Bromo 2 Fluorobenzylphosphonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Diethyl 4-bromo-2-fluorobenzylphosphonate, a combination of one-dimensional (¹H, ¹³C, ³¹P, ¹⁹F) and two-dimensional NMR techniques is employed for a complete structural assignment.

¹H and ¹³C NMR Spectral Analysis

While specific experimental spectra for this compound are not widely available in public databases, computational predictions and analysis of related structures provide valuable insights into its expected NMR characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethyl and benzyl (B1604629) moieties. The ethoxy protons are expected to appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (OCH₂), due to coupling with each other. The benzylic methylene protons (P-CH₂) would likely appear as a doublet due to coupling with the phosphorus nucleus. The aromatic protons would present a more complex splitting pattern due to their differing chemical environments and couplings to each other and to the fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbon signals are expected to show coupling with both phosphorus and fluorine atoms, providing crucial connectivity information. The benzylic carbon is expected to show a significant coupling to the phosphorus atom. The aromatic carbons will exhibit couplings to both the attached fluorine and the phosphorus atom of the phosphonate (B1237965) group, with the magnitudes of these couplings being indicative of their relative positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl CH₃ 1.2-1.4 ~16
Ethyl OCH₂ 4.0-4.2 ~62
Benzyl CH₂ ~3.2 (d) ~34 (d)

Note: These are predicted values and may differ from experimental results. 'd' indicates a doublet due to coupling with phosphorus.

³¹P and ¹⁹F NMR for Phosphonate and Fluorine Characterization

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a powerful technique for the direct observation of the phosphorus nucleus. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, characteristic of a phosphonate ester. The chemical shift provides information about the electronic environment of the phosphorus atom. Computational predictions suggest a singlet near δ 25 ppm, which is typical for trialkyl phosphonates. nih.gov

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides specific information about the fluorine-containing part of the molecule. A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift and coupling constants to neighboring protons and the phosphorus atom can confirm the position of the fluorine substituent.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, it would show a correlation between the methyl and methylene protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the benzyl group, the phosphonate moiety, and the aromatic ring. For example, correlations between the benzylic protons and the aromatic carbons, as well as the phosphorus-bound carbons of the ethyl groups, would be expected.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. For this compound, techniques such as electron ionization (EI) or electrospray ionization (ESI) would be employed.

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular formula C₁₁H₁₅BrFO₃P. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for benzylphosphonates involve cleavage of the P-C bond and rearrangements of the ethyl groups. The fragmentation of this compound would likely involve the loss of ethoxy groups, ethylene (B1197577), and the bromo-fluorobenzyl moiety, leading to a series of characteristic fragment ions that can be used to confirm the structure.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

Ion Description
[M]⁺ Molecular ion
[M - OCH₂CH₃]⁺ Loss of an ethoxy group
[M - 2(CH₂CH₂)]⁺ Loss of two ethylene molecules
[C₇H₅BrF]⁺ 4-Bromo-2-fluorobenzyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the phosphonate group. A strong band around 1200-1250 cm⁻¹ is predicted for the P=O stretching vibration, and absorptions in the 980-1020 cm⁻¹ region are expected for the P-O-C symmetric stretching. nih.gov Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic parts, and C=C stretching vibrations of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for symmetric vibrations and bonds that are less polar. The P=O stretch is also typically Raman active. Aromatic ring vibrations are often strong in the Raman spectrum, which can be useful for characterizing the substituted benzene (B151609) ring.

X-ray Crystallography for Solid-State Structural Confirmation

For related phosphonate derivatives, X-ray diffraction studies have revealed details about the conformation around the P-C bond and the dihedral angles between the aromatic ring and the phosphonate group. nih.gov In the case of this compound, X-ray crystallography would confirm the substitution pattern on the benzene ring and provide insights into intermolecular interactions in the solid state, such as hydrogen bonding or halogen bonding.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

The purity assessment and analysis of mixtures containing this compound and its derivatives are crucial for ensuring the quality and consistency of research and synthesis outcomes. Chromatographic techniques are powerful tools for separating and identifying components within a mixture. While specific chromatographic data for this compound is not extensively detailed in publicly available literature, the analytical methodologies applied to the broader class of organophosphorus compounds provide a strong framework for its analysis.

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the primary methods employed for the separation and purity determination of phosphonates and related organophosphorus compounds. wiley.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of polar and non-volatile compounds. For phosphonates, which can be challenging to analyze by GC without derivatization, HPLC offers a robust alternative. wiley.com The separation is typically achieved on a hydrophilic interaction chromatography (HILIC) column, which is well-suited for highly polar compounds. wiley.com Mass spectrometry (MS) is a common detector coupled with HPLC for the sensitive and selective detection of phosphonates. wiley.com

A general approach for the HPLC analysis of phosphonates involves:

Column: A HILIC column is often preferred. wiley.com

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is typically used. wiley.com

Detection: Mass spectrometry, particularly with electrospray ionization (ESI) in negative polarity mode, provides excellent sensitivity and specificity for phosphonates. wiley.com

It is important to note that high concentrations of inorganic salts in samples can interfere with the analysis and reduce sensitivity. wiley.com

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds. drawellanalytical.com It is widely used for the determination of organophosphorus compounds, particularly in environmental and forensic analysis. drawellanalytical.comanalysis.rs When coupled with detectors like a Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), or Mass Spectrometry (MS), GC provides high resolution and sensitivity. analysis.rscromlab-instruments.es

For the analysis of organophosphorus compounds by GC, several factors are critical:

Injector Port: Degradation of organophosphorus pesticides can occur in the injector port, leading to poor peak shapes. The use of deactivated liners can minimize these effects and improve reproducibility. analysis.rs

Column: A common choice is a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase. analysis.rs

Detection: Mass spectrometry is a powerful tool for both identification and quantification. cromlab-instruments.es

The following table outlines typical parameters for the GC analysis of a standard mix of organophosphorus pesticides, which can be adapted for this compound.

ParameterTypical Value
Column TraceGOLD TG-5MS (30 m x 0.25 mm x 0.25 µm) or similar
Injector Splitless mode
Injector Liner Deactivated, splitless quartz wool liner
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Data adapted from general methods for organophosphorus pesticide analysis. analysis.rscromlab-instruments.es

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method for the qualitative analysis of mixtures and for monitoring the progress of chemical reactions. For the analysis of phosphonates and phosphate (B84403) esters, specific visualization reagents are required.

Common TLC visualization methods for phosphorus-containing compounds include:

Ammonium Molybdate (B1676688) Spray: This is a classic method for detecting phosphates and phosphonates. The plate is first sprayed with an aqueous solution of ammonium molybdate, followed by a solution of tin(II) chloride in hydrochloric acid. Heating the plate can aid in the development of colored spots. researchgate.net

Cobalt(II) Chloride Spray: Anhydrous cobalt(II) chloride in acetone (B3395972) can be used to detect organic phosphate esters, which appear as blue spots after gentle heating. researchgate.net

General Visualization Reagents: Reagents like p-anisaldehyde can be used for the general detection of organic compounds, which may include phosphonates, often producing colored spots upon heating. epfl.ch

The choice of the mobile phase in TLC is critical for achieving good separation and is dependent on the polarity of the specific phosphonate and any impurities present.

The following table summarizes common visualization reagents for the TLC analysis of phosphorus compounds.

ReagentCompound ClassResult
Ammonium molybdate - tin(II) chloridePhosphoric acidsColored spots
Cobalt(II) chlorideOrganic phosphate estersBlue spots
p-Anisaldehyde – sulfuric acidGeneral (phenols, sugars, steroids, terpenes)Violet, blue, red, grey, or green spots

Data compiled from various sources on TLC visualization reagents. researchgate.netepfl.ch

Computational and Theoretical Investigations into Diethyl 4 Bromo 2 Fluorobenzylphosphonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules like Diethyl 4-Bromo-2-fluorobenzylphosphonate. These methods provide insights into the molecular orbitals, charge distribution, and potential energy surfaces, which are critical for understanding its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to determine optimized molecular geometry, electronic properties, and various reactivity descriptors.

Key molecular properties that would be calculated using DFT include:

Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Charge Distribution: Analysis of the Mulliken or Natural Bond Orbital (NBO) charge distribution to identify the electrophilic and nucleophilic sites within the molecule. The phosphorus atom and the benzylic carbon are expected to be key reactive centers.

Molecular Electrostatic Potential (MEP): The MEP map would visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Molecular Properties from DFT Calculations
PropertyPredicted Value/ObservationSignificance
HOMO EnergyRelatively low due to electron-withdrawing halogensIndicates resistance to oxidation
LUMO EnergyLowered by electron-withdrawing groupsIndicates susceptibility to nucleophilic attack
HOMO-LUMO GapModerateSuggests moderate chemical reactivity
Dipole MomentSignificant due to polar C-Br, C-F, and P=O bondsInfluences solubility and intermolecular interactions

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this would involve studying reactions such as the Horner-Wadsworth-Emmons (HWE) reaction, where it serves as a key reagent. Theoretical studies on the HWE reaction mechanism have provided valuable insights into its stereoselectivity. wikipedia.org

By mapping the potential energy surface, computational models can identify the transition states and intermediates involved in a reaction. This allows for the calculation of activation energies, which are critical for predicting reaction rates and understanding the factors that control the reaction pathway. For instance, the nature of the substituents on the phenyl ring can influence the stability of the phosphonate (B1237965) carbanion intermediate, thereby affecting the reaction's outcome.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would provide a detailed understanding of its conformational flexibility and the dynamics of its constituent parts, such as the diethyl phosphonate and the substituted benzyl (B1604629) groups.

These simulations would reveal the preferred conformations of the molecule in different environments (e.g., in various solvents) and the energy barriers between different conformational states. Understanding the conformational landscape is crucial as it can significantly influence the molecule's reactivity and its interactions with other molecules.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, these predictions are particularly valuable given the potential scarcity of comprehensive experimental spectra.

NMR Spectroscopy: Quantum chemical calculations can predict the chemical shifts of ¹H, ¹³C, and ³¹P nuclei. The accuracy of these predictions has significantly improved with the development of advanced computational methods. nih.govresearchgate.net For instance, the predicted ³¹P NMR chemical shift would be characteristic of a phosphonate ester.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would show characteristic peaks for the P=O, P-O-C, C-Br, and C-F stretching vibrations.

Table 2: Predicted Spectroscopic Data
Spectroscopic TechniquePredicted Key Features
¹H NMRSignals for aromatic protons, methylene (B1212753) protons adjacent to phosphorus, and ethyl group protons.
¹³C NMRResonances for aromatic carbons, benzylic carbon, and ethyl carbons.
³¹P NMRA single resonance in the typical range for phosphonate esters.
IR SpectroscopyCharacteristic absorptions for P=O, P-O-C, C-Br, and C-F bonds.

Structure-Reactivity Relationships via Theoretical Approaches

Theoretical approaches are essential for establishing structure-reactivity relationships, which describe how the chemical structure of a molecule influences its reactivity. For this compound, the presence of the bromo and fluoro substituents on the benzyl ring significantly impacts its reactivity.

These electron-withdrawing groups affect the acidity of the benzylic protons, making them more susceptible to deprotonation to form the corresponding carbanion. This carbanion is a key intermediate in reactions like the Horner-Wadsworth-Emmons olefination. Theoretical studies can quantify the electronic effects of these substituents using parameters like Hammett constants, which can be correlated with reaction rates and equilibria.

Quantitative Structure-Activity Relationship (QSAR) models, though more commonly associated with biological activity, can also be applied to chemical reactivity. By building a model based on a series of related benzylphosphonates, it would be possible to predict the reactivity of this compound in various chemical transformations.

Synthesis and Exploration of Derivatives and Analogues of Diethyl 4 Bromo 2 Fluorobenzylphosphonate

Structural Modifications at the Phosphonate (B1237965) Moiety

The phosphonate group is a prime target for chemical modification, allowing for the introduction of a range of functionalities that can modulate the physicochemical and reactive properties of the parent molecule.

Variation of Alkyl/Aryl Ester Groups

The synthesis of various phosphonate esters is commonly achieved through the Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond. eurekaselect.com This reaction typically involves the treatment of a benzyl (B1604629) halide with a trialkyl phosphite (B83602). For the synthesis of Diethyl 4-Bromo-2-fluorobenzylphosphonate, 4-bromo-2-fluorobenzyl bromide is reacted with triethyl phosphite.

To generate analogues with different ester groups, this protocol can be adapted by using other trialkyl or triaryl phosphites. For instance, the reaction of 4-bromo-2-fluorobenzyl bromide with trimethyl phosphite would yield Dimethyl 4-bromo-2-fluorobenzylphosphonate. Similarly, the use of triisopropyl phosphite or triphenyl phosphite would lead to the corresponding diisopropyl and diphenyl esters, respectively.

Another versatile method for the synthesis of benzylphosphonates is the palladium-catalyzed cross-coupling of H-phosphonate diesters with benzyl halides. This approach offers a milder alternative to the often high-temperature conditions of the classical Michaelis-Arbuzov reaction and is compatible with a wider range of functional groups.

The variation of the ester groups can significantly impact the steric and electronic properties of the phosphonate. For example, bulkier ester groups like tert-butyl can introduce steric hindrance, which may influence the reactivity of the phosphonate in subsequent reactions. Aryl esters, on the other hand, can affect the electronic nature of the phosphorus center through resonance and inductive effects.

Synthesis of this compound Analogues with Varied Ester Groups
Reactant 1Reactant 2ProductReaction Type
4-bromo-2-fluorobenzyl bromideTriethyl phosphiteThis compoundMichaelis-Arbuzov
4-bromo-2-fluorobenzyl bromideTrimethyl phosphiteDimethyl 4-bromo-2-fluorobenzylphosphonateMichaelis-Arbuzov
4-bromo-2-fluorobenzyl bromideTriisopropyl phosphiteDiisopropyl 4-bromo-2-fluorobenzylphosphonateMichaelis-Arbuzov
4-bromo-2-fluorobenzyl bromideTriphenyl phosphiteDiphenyl 4-bromo-2-fluorobenzylphosphonateMichaelis-Arbuzov

Conversion to Phosphonamide and Phosphonic Acid Derivatives

The diethyl ester groups of this compound can be hydrolyzed to yield the corresponding phosphonic acid. This transformation is typically achieved by treatment with a strong acid, such as concentrated hydrochloric acid, followed by heating. The hydrolysis proceeds in a stepwise manner, first yielding the monoester and then the final phosphonic acid. The progress of the reaction can be monitored by techniques such as 31P NMR spectroscopy.

The synthesis of phosphonamides from dialkyl phosphonates can be achieved through various methods. One common approach involves the conversion of the dialkyl phosphonate to a more reactive intermediate, such as a phosphonochloridate, by treatment with a chlorinating agent like phosphorus pentachloride or oxalyl chloride. This intermediate can then be reacted with a primary or secondary amine to form the desired phosphonamide. For example, reaction of this compound with phosphorus pentachloride would generate the corresponding phosphonochloridate, which upon treatment with an amine, such as N-methylamine, would yield the N-methylphosphonamide derivative.

Diversification of Aromatic Ring Substituents

The substituted benzene (B151609) ring of this compound offers multiple positions for the introduction of additional functional groups, allowing for a systematic study of their effects on the molecule's properties.

Introduction of Additional Halogens or Electron-Withdrawing/Donating Groups

The existing bromine and fluorine atoms on the aromatic ring are ortho, para-directing for electrophilic aromatic substitution, although they are deactivating. Further halogenation, such as bromination, would be expected to occur at the positions ortho or para to the existing halogens. For instance, bromination of this compound could potentially yield Diethyl 4,5-dibromo-2-fluorobenzylphosphonate.

The introduction of a nitro group, an electron-withdrawing group, can be achieved through nitration using a mixture of nitric acid and sulfuric acid. The position of nitration will be directed by the existing substituents. For this compound, the nitro group would be expected to add at a position meta to the deactivating phosphonomethyl group and influenced by the directing effects of the halogens.

Conversely, electron-donating groups can also be introduced. For example, a methoxy (B1213986) group could be introduced through nucleophilic aromatic substitution on a suitably activated precursor, or through a multi-step sequence involving, for example, a Buchwald-Hartwig amination followed by hydrolysis and etherification.

Potential Aromatic Ring Diversification of this compound
Starting MaterialReagent(s)Potential ProductReaction Type
This compoundBr2, FeBr3Diethyl 4,5-dibromo-2-fluorobenzylphosphonateElectrophilic Bromination
This compoundHNO3, H2SO4Diethyl 4-bromo-2-fluoro-5-nitrobenzylphosphonateNitration

Heteroaromatic Ring Analogues

The synthesis of heteroaromatic analogues of this compound involves replacing the substituted benzene ring with a heteroaromatic system, such as pyridine (B92270) or thiophene (B33073). The synthetic strategies would be adapted based on the reactivity of the chosen heterocycle.

For a pyridine analogue, one could envision the synthesis starting from a brominated and fluorinated hydroxymethylpyridine. This alcohol could then be converted to the corresponding bromide and subsequently reacted with triethyl phosphite in a Michaelis-Arbuzov reaction.

For a thiophene analogue, a similar strategy could be employed, starting from a suitably substituted bromofluorothiophene methanol. The synthesis of such precursors can often be more complex than their benzenoid counterparts. Palladium-catalyzed cross-coupling reactions are also powerful tools for the synthesis of heteroarylphosphonates, for instance, by coupling a haloheteroarene with a phosphite.

Systematic Study of Structure-Reactivity Relationships in Synthetic Applications

A primary application of benzylphosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize alkenes from aldehydes and ketones with high stereoselectivity, typically favoring the (E)-alkene. wikipedia.org The reactivity of the phosphonate in the HWE reaction is significantly influenced by the substituents on the aromatic ring.

A systematic study of the structure-reactivity relationship for this compound and its derivatives would involve synthesizing a series of analogues with varying electronic and steric properties on the aromatic ring and on the phosphonate ester groups. The kinetics of the HWE reaction of these analogues with a standard aldehyde, such as benzaldehyde (B42025), could then be measured.

By plotting the logarithm of the rate constants against the Hammett substituent constants (σ) for the various aromatic substituents, a Hammett plot can be generated. The slope of this plot, the reaction constant (ρ), provides quantitative information about the sensitivity of the reaction to the electronic effects of the substituents. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, which is expected for the rate-determining step of the HWE reaction involving the nucleophilic attack of the phosphonate carbanion.

Expected Effect of Substituents on HWE Reaction Rate of Benzylphosphonates
Substituent on Aromatic RingElectronic EffectEffect on α-Proton AcidityExpected Effect on HWE Reaction Rate
-NO2Strongly Electron-WithdrawingIncreaseIncrease
-BrElectron-Withdrawing (Inductive)IncreaseIncrease
-FElectron-Withdrawing (Inductive)IncreaseIncrease
-HReferenceReferenceReference
-CH3Electron-Donating (Inductive/Hyperconjugation)DecreaseDecrease
-OCH3Electron-Donating (Resonance)DecreaseDecrease

Emerging Research Directions and Future Perspectives for Diethyl 4 Bromo 2 Fluorobenzylphosphonate Chemistry

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure phosphonates is of paramount importance, particularly for applications in medicinal chemistry and materials science where chirality can dictate biological activity or material properties. While the direct asymmetric synthesis of Diethyl 4-bromo-2-fluorobenzylphosphonate has not been extensively reported, several promising strategies can be envisaged based on established methods for analogous compounds.

Future research will likely focus on the development of catalytic enantioselective methods that avoid the use of stoichiometric chiral auxiliaries. Potential approaches include:

Catalytic Asymmetric Pudovik Reaction: While the Pudovik reaction typically yields α-hydroxyphosphonates, modifications to this reaction or post-reaction functionalization could provide a pathway to chiral benzylphosphonates. The use of chiral catalysts, such as tethered bis(8-quinolinato) (TBOx) aluminum complexes, has shown high enantioselectivity in the addition of phosphites to aldehydes and aldimines. rsc.orgmdpi.com Research could explore the dehydroxylation of the resulting α-hydroxyphosphonates to afford the target benzylphosphonates.

Enantioselective Hydrophosphonylation: The asymmetric hydrophosphonylation of imines, catalyzed by chiral Brønsted acids or metal complexes, is a well-established method for the synthesis of α-aminophosphonates. researchgate.netresearchgate.netorganic-chemistry.org Adapting this methodology to other prochiral precursors could be a viable route.

Kinetic Resolution: The kinetic resolution of racemic intermediates or the final product offers another avenue to enantiomerically enriched this compound. Non-enzymatic kinetic resolution of racemic β-hydroxyalkanephosphonates has been achieved with chiral copper catalysts, suggesting that similar strategies could be developed for benzylphosphonates. nih.gov

The table below summarizes some potential asymmetric synthetic strategies applicable to benzylphosphonates.

Asymmetric StrategyReaction TypePotential Catalyst/ReagentAnticipated Product
Catalytic Asymmetric Pudovik ReactionAdditionChiral TBOx Aluminum Complexesα-Hydroxybenzylphosphonate
Enantioselective HydrophosphonylationAdditionChiral Brønsted Acidsα-Aminophosphonate (from imine)
Kinetic ResolutionAcylationChiral Copper-BOX complexesEnantioenriched Benzylphosphonate

Integration into Flow Chemistry and Microreactor Systems

The transition from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability. The integration of the synthesis of this compound into flow chemistry and microreactor systems is a promising area for future research.

The Michaelis-Arbuzov reaction, a key step in the synthesis of many phosphonates, has been successfully adapted to continuous flow conditions. acs.org This approach allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields and reduced side-product formation. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, making the process safer, especially for exothermic reactions. beilstein-journals.orgtue.nl

Future work in this area could involve the development of a fully continuous process for the synthesis of this compound, potentially starting from readily available precursors. Furthermore, the use of immobilized enzymes in continuous-flow reactors for phosphorylation reactions has been demonstrated, opening up possibilities for biocatalytic routes to this compound and its derivatives. nih.govresearchgate.net

Flow Chemistry ApproachKey AdvantagesPotential Application
Continuous Michaelis-Arbuzov ReactionImproved safety, higher yields, scalabilitySynthesis of this compound
Enzymatic Flow SynthesisMild reaction conditions, high selectivityBiocatalytic phosphorylation

Exploration of Photoredox and Electrosynthetic Applications

Photoredox catalysis and electrosynthesis represent powerful tools for the formation of C-P bonds under mild and environmentally benign conditions. These methods often proceed through radical intermediates, offering alternative reaction pathways to traditional nucleophilic substitution reactions.

Recent studies have demonstrated the phosphonylation of aryl iodides and unactivated C(sp³)–H bonds using photoredox catalysis. thieme-connect.comacs.org For instance, the use of organic dyes like Eosin Y as a photocatalyst allows for the transition-metal-free phosphonylation of bromo-substituted aromatic compounds. researchgate.netnih.govnih.gov These methods could be directly applicable to the synthesis of this compound from appropriate precursors.

Electrochemical synthesis provides another sustainable approach to phosphonate (B1237965) synthesis. Nickel-catalyzed electrochemical cross-coupling of aryl bromides with dialkyl phosphites has been reported to proceed at room temperature. organic-chemistry.org The development of electrosynthetic methods for the synthesis of this compound would be a significant step towards greener production processes. rsc.orgresearchgate.net

Modern Synthetic MethodKey FeaturesPotential Application
Photoredox CatalysisMild conditions, radical pathways, metal-free optionsPhosphonylation of aryl halides
ElectrosynthesisAvoids stoichiometric reagents, sustainableCross-coupling of aryl halides with phosphites

Challenges and Opportunities in Scale-Up and Industrial Synthesis

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors, including cost, safety, and environmental impact. While the synthesis of this compound is achievable on a lab scale, several challenges must be addressed for large-scale production.

Challenges:

Reaction Conditions: Traditional methods often require high temperatures and long reaction times, which can be energy-intensive and lead to the formation of impurities.

Purification: The removal of byproducts and unreacted starting materials can be challenging and may require costly purification techniques like column chromatography. huarenscience.com

Solvent and Waste Management: The use of volatile and toxic organic solvents contributes to the environmental footprint of the process.

Opportunities:

Process Intensification: The adoption of flow chemistry and microreactor technology can help to address many of the challenges associated with scale-up, leading to more efficient and safer processes. acs.org

Green Chemistry Approaches: The development of catalytic and solvent-free methods, such as the use of polyethylene (B3416737) glycol (PEG) as a benign reaction medium, can significantly reduce the environmental impact of the synthesis. frontiersin.orgnih.gov A protocol using a KI/K₂CO₃ catalytic system in PEG-400 has been shown to be effective for the synthesis of various benzyl (B1604629) phosphonates at room temperature. frontiersin.orgnih.gov

Alternative Reagents: Exploring the use of more environmentally benign phosphorus sources, such as phosphinates, could provide a more sustainable alternative to traditional reagents. researchgate.net

Unexplored Catalytic Roles and Methodologies

While phosphonates are typically viewed as products or reagents, there is growing interest in their application as catalysts or ligands in organic synthesis. The phosphonate moiety can coordinate with metal ions to form metal-organic frameworks (MOFs) or other coordination complexes with catalytic activity. rsc.orgmdpi.com

Zirconium phosphates and phosphonates, for example, have been utilized as solid acid catalysts in a variety of organic transformations due to their tunable acidity, thermal stability, and water tolerance. mdpi.com Similarly, cobalt-phosphonate networks have been shown to be effective catalysts for the chemical fixation of CO₂. rsc.org

The unique electronic and steric properties of this compound could make it or its derivatives interesting candidates for:

Ligands in Homogeneous Catalysis: The phosphonate group could act as a ligand for transition metals, potentially influencing the selectivity and activity of catalytic reactions.

Building Blocks for Heterogeneous Catalysts: Incorporation of this molecule into porous materials like MOFs could lead to new catalysts with tailored properties for specific applications.

Organocatalysis: The phosphonate group could participate in hydrogen bonding or other non-covalent interactions, enabling its use as an organocatalyst.

Further research is needed to explore these potential catalytic applications and to discover novel reactions and transformations involving this compound. The unexpected reactivity of α-hydroxybenzylphosphonates in condensation reactions with dialkyl phosphites suggests that the chemistry of benzylphosphonates is still rich with unexplored possibilities. nih.gov

Q & A

Q. Table 1: Example Reaction Optimization

ParameterCondition 1Condition 2Optimal Condition
SolventDMFAcetonitrileAcetonitrile
Temperature (°C)8010090
CatalystNoneCuI (5 mol%)CuI (5 mol%)
Yield (%)456875

Basic: What characterization techniques validate the structure and purity of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify benzyl protons (δ 3.5–4.5 ppm for CH₂P) and ethyl groups (δ 1.2–1.4 ppm for CH₃). Fluorine and bromine substituents deshield adjacent protons .
    • ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group.
    • HRMS : Match the molecular ion peak ([M+H]⁺) to the theoretical mass (C₁₁H₁₄BrFO₃P: ~347.0 g/mol).
  • X-ray Crystallography : Use SHELXL or SHELXT for structure refinement. Collect data on a single crystal (e.g., grown via slow evaporation in ethanol).

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Model Selection : Apply the Lee-Yang-Parr (LYP) correlation functional to calculate electron density distributions and frontier molecular orbitals (HOMO/LUMO).
  • Key Insights :
    • The electron-withdrawing bromo and fluoro groups lower the LUMO energy, enhancing electrophilic reactivity.
    • Phosphonate groups stabilize transition states in Suzuki-Miyaura couplings.
  • Validation : Compare computed IR spectra or NMR chemical shifts with experimental data to resolve discrepancies.

Advanced: How to address contradictions between experimental and computational data for bond angles or reaction outcomes?

Methodological Answer:

  • Source Identification : Check for solvent effects (implicit/explicit models in DFT) or crystal packing forces in X-ray data .
  • Experimental Repetition : Re-measure NMR or crystallize under different conditions (e.g., DMSO vs. chloroform).
  • Case Example : If DFT predicts a shorter P–O bond than X-ray, re-optimize the basis set (e.g., 6-311++G** vs. def2-TZVP) .

Basic: What are common impurities in synthesis, and how are they mitigated?

Methodological Answer:

  • Byproducts :
    • Residual benzyl bromide (detected via GC-MS).
    • Hydrolyzed phosphonic acid (remove via aqueous wash at pH 7).
  • Mitigation :
    • Use anhydrous solvents and inert atmosphere (N₂/Ar).
    • Add molecular sieves to scavenge water.

Advanced: How do bromo and fluoro substituents influence regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Steric vs. Electronic Effects :
    • Bromo groups act as directing groups in Pd-catalyzed couplings.
    • Fluorine’s electronegativity increases para-site reactivity.
  • Experimental Design : Compare Suzuki reactions with 4-bromo-2-fluorobenzyl derivatives vs. non-fluorinated analogs .

Q. Table 2: Reactivity Comparison

SubstrateReaction Yield (%)Major Product Regiochemistry
4-Bromo-2-fluorobenzyl82Para-substituted
4-Bromo-3-fluorobenzyl65Meta-substituted

Basic: What handling protocols ensure compound stability during storage?

Methodological Answer:

  • Storage : Keep at 0–4°C in amber vials under argon .
  • Decomposition Risks : Hydrolysis in humid environments; monitor via ³¹P NMR.

Advanced: How can crystallography resolve conformational dynamics of the phosphonate group?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .
  • Torsion Angle Analysis : Compare P–O–C–C dihedral angles across solvent systems to identify flexible moieties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.